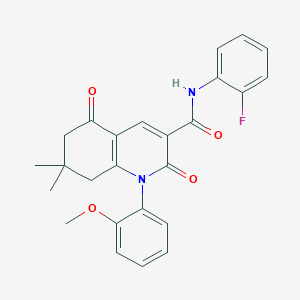
5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-FLUOROPHENYL)AMINE is a complex organic compound that features a pyrazole ring, a thiadiazole ring, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-FLUOROPHENYL)AMINE typically involves multiple steps. One common approach is to start with the synthesis of the pyrazole and thiadiazole intermediates, followed by their coupling under specific conditions. For instance, the pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone. The thiadiazole ring can be formed through a reaction involving thiosemicarbazide and a suitable carboxylic acid derivative. The final coupling step often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyrazole and thiadiazole intermediates to the fluorophenyl amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-FLUOROPHENYL)AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a corresponding amine or alcohol.
Aplicaciones Científicas De Investigación
Materials Science: The unique structural features of the compound make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, given its potential interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-FLUOROPHENYL)AMINE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. For instance, the compound might inhibit a particular enzyme by binding to its active site, thereby blocking its activity and leading to a therapeutic effect .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares the pyrazole and chloro substituents but differs in the overall structure and functional groups.
Other Pyrazole and Thiadiazole Derivatives: Compounds with similar core structures but different substituents can provide insights into the structure-activity relationships and help in the design of more potent analogs.
Uniqueness
The uniqueness of N-[5-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-(4-FLUOROPHENYL)AMINE lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H9ClFN5S |
|---|---|
Peso molecular |
309.75 g/mol |
Nombre IUPAC |
5-(4-chloro-1-methylpyrazol-3-yl)-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H9ClFN5S/c1-19-6-9(13)10(18-19)11-16-17-12(20-11)15-8-4-2-7(14)3-5-8/h2-6H,1H3,(H,15,17) |
Clave InChI |
FEVWPMWCSUAOQY-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C2=NN=C(S2)NC3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(2-Bromo-5-hydroxyphenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B10897242.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B10897247.png)
![1-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10897249.png)
![2-[(4-ethoxyphenyl)amino]-N'-[(E)-pyridin-3-ylmethylidene]butanehydrazide](/img/structure/B10897252.png)
![2-bromo-4-tert-butyl-6-{(E)-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B10897258.png)
![1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}-4-(naphthalen-2-ylsulfonyl)piperazine](/img/structure/B10897261.png)
![3-[(3,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B10897263.png)
![11,11'-Methanediylbis(dibenzo[a,c]phenazine)](/img/structure/B10897271.png)

![2-{(2E)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B10897285.png)

![(2-bromo-4-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid](/img/structure/B10897309.png)
![[4-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1(4H)-yl)phenoxy]acetic acid](/img/structure/B10897315.png)
![1-[({3-[(4-Bromophenoxy)methyl]phenyl}carbonyl)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10897319.png)
